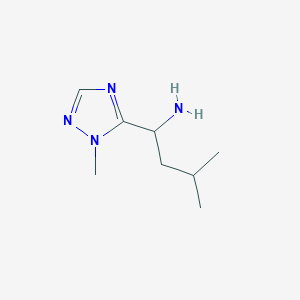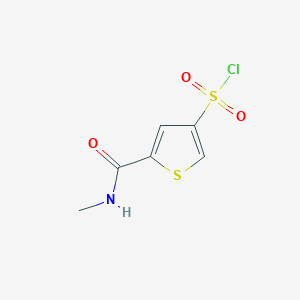
5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular weight of “5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid” is 195.18 . Its IUPAC name is 5-oxo-1-(1H-pyrazol-4-yl)-3-pyrrolidinecarboxylic acid . The InChI code is 1S/C8H9N3O3/c12-7-1-5(8(13)14)4-11(7)6-2-9-10-3-6/h2-3,5H,1,4H2,(H,9,10)(H,13,14) .It is stored at room temperature . More specific physical and chemical properties are not available in the searched resources.
Aplicaciones Científicas De Investigación
Synthesis Methods
- Convenient Synthesis Method : A study by Yakovenko et al. (2019) describes a convenient synthesis method for 5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid and related compounds. This synthesis involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid or cyanoacetic acid in the presence of pyrrolidine, leading to the formation of various 5-oxo pyrrolidine derivatives (Yakovenko et al., 2019).
Spectroscopic and Quantum Mechanical Study
- Spectroscopic Properties : Devi et al. (2020) conducted a study on the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, a related compound. This research utilized FT-IR, NMR, UV techniques, and quantum chemical methods, providing valuable insights into the molecular structure and properties of these types of compounds (Devi et al., 2020).
Biological Activity Prediction
- Biological Activity Analysis : Research by Kharchenko et al. (2008) on 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, which are derived from 5-oxopyrrolidine-3-carboxylic acids, included a prediction of their biological activity. This study highlights the potential of these compounds in medicinal chemistry and their possible applications in drug discovery (Kharchenko et al., 2008).
Antimicrobial Activity
- Antibacterial Potential : A study by Devi et al. (2018) synthesized various derivatives of 5-oxo-1-phenyl-4-(substituted methyl)pyrrolidine-3-carboxylic acid and evaluated their antibacterial properties. This research is significant in understanding the antimicrobial potential of these compounds (Devi et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for “5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid” are not available in the searched resources, pyrrolidine compounds are of great interest in drug discovery due to their versatility . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities .
Mode of Action
It is known that pyrrolidine derivatives can interact with various biological targets due to their versatile scaffold .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by various factors, including the spatial orientation of substituents and the stereoisomers .
Propiedades
IUPAC Name |
5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-7-1-5(8(13)14)4-11(7)6-2-9-10-3-6/h2-3,5H,1,4H2,(H,9,10)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYWNUUIMVAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CNN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)



![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)


![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)